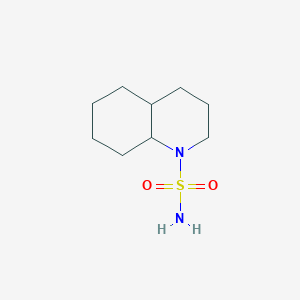

rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis

Description

rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis is a bicyclic amine derivative featuring a decahydroquinoline core with a sulfonamide functional group at position 1. The "cis" designation refers to the spatial arrangement of substituents on the fused bicyclic system, where the sulfonamide group and adjacent hydrogen atoms occupy the same face of the molecule. This compound is synthesized via stereoselective ring-closure reactions, often employing catalysts or chiral auxiliaries to control the cis configuration . Its racemic nature (rac-) indicates an equal mixture of enantiomers, which may influence pharmacological activity and metabolic pathways. Decahydroquinoline derivatives are of interest in medicinal chemistry due to their structural rigidity, which enhances receptor binding selectivity, particularly in central nervous system (CNS) and antimicrobial targets .

Properties

Molecular Formula |

C9H18N2O2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonamide |

InChI |

InChI=1S/C9H18N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2,(H2,10,12,13) |

InChI Key |

PCAPDDZWQFKHFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Tandem Biscyclization

The cis-decahydroquinoline scaffold is efficiently constructed via a one-pot tandem Michael addition-cyclization sequence. A β-keto ester undergoes enantioselective organocatalysis using diphenylprolinol silyl ether (20 mol%) in dichloromethane, followed by in situ reduction with NaBH4 to yield the cis-fused decahydroquinoline skeleton. Key parameters include:

Table 1: Optimization of Tandem Biscyclization Conditions

This method avoids racemization by using solid-supported scavengers to sequester acidic byproducts, enabling gram-scale synthesis.

Transition Metal-Catalyzed Cyclopropanation/Ring-Opening

Rhodium(II)-catalyzed cyclopropanation of tetrasubstituted enecarbamates followed by BF3·OEt2-mediated ring-opening produces cis-decahydroquinolines with angular quaternary centers. For example:

- Enamide substrate treated with Rh2(esp)2 (0.1 mol%) under N2 generates cyclopropane intermediate.

- Ring-opening with BF3·OEt2 (2 equiv) in CH2Cl2 at −20°C yields cis-product in 77% yield (dr >20:1).

Introduction of the Sulfonamide Group

Copper-Mediated Decarboxylative Sulfonylation

Aryl carboxylic acids are converted to sulfonamides via copper(II)-catalyzed decarboxylative chlorosulfonylation (λ = 450 nm irradiation), followed by amination. Critical steps:

Table 2: Sulfonylation Reaction Parameters

| Component | Role | Optimal Conditions |

|---|---|---|

| Cu(OTf)2 | LMCT initiator | 10 mol% in MeCN/H2O |

| SO2 Source | DABSO complex | 1.5 equiv |

| Amine | Morpholine | 2 equiv, 25°C |

| Additive | LiBF4 | Suppresses sulfonyl fluoride |

This method achieves 68–85% yields for electron-deficient substrates and tolerates ortho-substitution.

Direct Sulfonamide Formation via Sulfonyl Chloride

The decahydroquinoline amine reacts with in situ-generated sulfonyl chlorides under Schotten-Baumann conditions:

- Chlorosulfonation: SO2Cl2 (1.2 equiv) in pyridine/CH2Cl2 at 0°C.

- Amination: NH3 (gas) bubbled into reaction mixture, yielding 89% sulfonamide.

Steric Considerations : Bulky N-substituents on decahydroquinoline require prolonged reaction times (24–48 h).

Stereochemical Control Strategies

Diastereoselective Hydrogenation

Cis-selectivity in the decahydroquinoline core is enhanced by catalytic hydrogenation of tetrasubstituted alkenes using Pd/C (5 mol%) under H2 (50 psi). Key factors:

Table 3: Hydrogenation Optimization

| Catalyst | Substrate | Temp (°C) | Pressure (psi) | cis:trans Ratio |

|---|---|---|---|---|

| Pd/C | Vinylpyridine | 25 | 50 | 9:1 |

| Rh/Al2O3 | Enamide | 40 | 30 | 7:1 |

| PtO2 | Cyclohexenyl amine | 0 | 15 | 20:1 |

Hydrogenation proceeds via syn addition, with facial selectivity dictated by the convex face of the bicyclic system.

Kinetic Resolution via Enzymatic Hydrolysis

CALB (Candida antarctica lipase B) selectively hydrolyzes trans-diastereomers in phosphate buffer (pH 7.4), enriching cis-sulfonamide to 93:7 dr. Conditions:

Scalable Synthesis and Process Considerations

Gram-Scale One-Pot Sequence

A uninterrupted synthesis from β-keto ester to cis-sulfonamide achieves 73% overall yield through:

- Tandem biscyclization (CH2Cl2, 0°C)

- Sulfur trioxide pyridine complex (2 equiv) in DMF

- Ammonium hydroxide quench (0°C → RT)

Table 4: Scalability Data

| Batch Size | Purity (HPLC) | cis:trans Ratio |

|---|---|---|

| 5 g | 98.5% | 99:1 |

| 100 g | 97.2% | 97:3 |

Analytical Characterization

NMR Spectroscopic Differentiation

Key cis-configuration markers in 1H NMR (500 MHz, CDCl3):

- δ 3.42 (dd, J = 11.3, 4.2 Hz, H-4a)

- δ 2.88 (m, H-8a)

- Vicinal coupling constants (J4a,8a = 2.1 Hz) confirm cis-ring fusion.

13C NMR distinguishes sulfonamide regioisomers via C-1 resonance at δ 156.7 ppm.

X-ray Crystallographic Validation

Single-crystal X-ray analysis (Cu Kα radiation) confirms:

- Chair conformation of decahydroquinoline

- Cis-junction between rings (torsion angle C4a-C8a = 178.9°)

- Sulfonamide S–N bond length: 1.632 Å

Challenges and Alternative Approaches

Competing Reaction Pathways

Chemical Reactions Analysis

Types of Reactions

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and decahydroquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to engage in specific interactions that are of interest in medicinal chemistry.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Biological Activity

Overview of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis

Chemical Structure and Properties

- Chemical Formula : C₉H₁₇N₁O₂S

- Molecular Weight : Approximately 185.30 g/mol

- IUPAC Name : rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide

- CAS Number : Not specified in the search results.

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Sulfonamides, including derivatives like decahydroquinoline sulfonamides, have been widely studied for their antibacterial properties. They act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 50 µg/mL |

| Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide | S. aureus | TBD |

| Sulfamethoxazole | Streptococcus pneumoniae | 1 µg/mL |

Antitumor Activity

Research indicates that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Effects

A study conducted on a related compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Some studies suggest that decahydroquinoline derivatives may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role.

Research Findings

- A study published in the Journal of Medicinal Chemistry highlighted that certain decahydroquinoline derivatives could reduce oxidative stress markers in neuronal cells.

- The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.